molecular formula C21H27N3O4 B11055165 2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

Cat. No.: B11055165
M. Wt: 385.5 g/mol
InChI Key: CIPFSKNBWXNURT-HAVVHWLPSA-N
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Description

2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexane ring with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane ring, followed by the introduction of the cyanoacetyl and hydrazinylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The scalability of the process is essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged in various industrial applications.

Mechanism of Action

The mechanism of action of 2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets. These interactions may affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanism and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate include other cyclohexane derivatives with functional groups such as hydroxyl, cyano, and hydrazinylidene groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

2-methylpropyl (2E)-2-[(2-cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C21H27N3O4/c1-14(2)13-28-20(26)19-16(15-7-5-4-6-8-15)11-21(3,27)12-17(19)23-24-18(25)9-10-22/h4-8,14,16,19,27H,9,11-13H2,1-3H3,(H,24,25)/b23-17+

InChI Key

CIPFSKNBWXNURT-HAVVHWLPSA-N

Isomeric SMILES

CC(C)COC(=O)C\1C(CC(C/C1=N\NC(=O)CC#N)(C)O)C2=CC=CC=C2

Canonical SMILES

CC(C)COC(=O)C1C(CC(CC1=NNC(=O)CC#N)(C)O)C2=CC=CC=C2

Origin of Product

United States

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